6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a synthetic compound with the molecular formula CHNOS and a molecular weight of 196.23 g/mol. This compound belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The compound is classified as a heterocyclic organic compound. It is often studied for its potential applications in pharmaceuticals, particularly as an inhibitor in various biochemical pathways. The thieno[2,3-d]pyrimidine framework has been identified in numerous compounds that exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of appropriate thiophene derivatives with urea or thiourea under acidic or basic conditions to form the thienopyrimidine core.
For example, one method described involves heating a mixture of thiophene derivatives with urea at elevated temperatures (around 170 °C) to yield the desired product through nucleophilic substitution reactions.
The compound features:
6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can participate in various chemical reactions including:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves interaction with specific enzymes or receptors in biological systems:
Research indicates that similar compounds exhibit anti-proliferative effects against cancer cells by targeting specific kinases or growth factor receptors.
6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is typically encountered as a powder at room temperature. Specific melting points and solubility characteristics may vary based on purity and crystallization conditions.
The compound exhibits:
6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has potential applications in several areas:
The thieno[2,3-d]pyrimidine scaffold emerged as a bioisostere of purine nucleobases, strategically designed to mimic adenine while enhancing metabolic stability and binding versatility. Early explorations focused on unsubstituted derivatives, revealing broad but modest biological activities. A pivotal advancement occurred with the discovery of 6-substituted analogs, particularly 6-ethyl derivatives, which demonstrated unprecedented antibacterial efficacy against multidrug-resistant pathogens. As shown in Table 1, these compounds inhibited methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) at concentrations of 2–16 mg/L, with minimal cytotoxicity (LD₅₀ = 52 mg/L) and hemolysis (<2%) [2]. Subsequent research shifted toward oncology, exemplified by kinase inhibitors like TAK-013 (Sufugolix), a thieno[2,3-d]pyrimidine GnRHR antagonist (IC₅₀ = 0.06 nM) that reached clinical trials for prostate cancer [3] [9]. The 6-ethyl motif proved critical in balancing potency and pharmacokinetics, enabling systemic exposure unavailable to earlier analogs.
Table 1: Key Therapeutic Milestones of 6-Substituted Thieno[2,3-d]pyrimidinediones
Era | Therapeutic Focus | Notable Compound | Biological Activity | Reference |
---|---|---|---|---|
Early 2000s | Antibacterials | 6-Ethyl derivative (e.g., Compound 2) | MIC = 2–4 mg/L vs. MRSA/VRE; Therapeutic index = 26 | [2] |
2010–2015 | Oncology Kinase Inhibitors | TAK-013 (Sufugolix) | GnRHR antagonist (IC₅₀ = 0.06 nM); Phase II trials | [3] |
2015–2020 | Antifolate Agents | Compound 9 | Dual AICARFTase/GARFTase inhibitor (IC₅₀ = 17 nM) | [4] |
2020–Present | Dual EGFR/STAT3 Inhibitors | 6-Ethyl-linked hybrids | EGFR IC₅₀ = 41 nM; STAT3 pathway suppression | [5] [9] |
The 6-ethyl group confers distinct steric, electronic, and hydrophobic properties that optimize target engagement. Compared to methyl or phenyl substituents, the ethyl chain:
Table 2: Impact of 6-Position Substituents on Physicochemical and Target Engagement Properties
Substituent | logP | FRα Binding (Kd, nM) | GARFTase IC₅₀ (nM) | Cellular Potency (MCF-7 IC₅₀, μM) | |
---|---|---|---|---|---|
Unsubstituted | 0.9 | >1,000 | 850 | >50 | |
6-Methyl | 1.7 | 420 | 210 | 28.89 | [6] |
6-Ethyl | 2.3 | 85 | 17 | 0.045 | [4] [6] |
6-Phenyl | 3.8 | 110 | 95 | 0.16 | [6] |
SAR studies reveal that elongation beyond ethyl (e.g., propyl) diminishes activity due to steric clash, underscoring the optimal two-carbon chain for FR-selective uptake and enzymatic inhibition [4] [6].
The planar, electron-rich core enables simultaneous modulation of structurally divergent enzymes via conserved nucleotide-mimicry. Key mechanisms include:
Table 3: Multitarget Inhibition Profiles of Representative 6-Ethylthieno[2,3-d]pyrimidinediones
Compound | Primary Targets | Enzyme IC₅₀ (nM) | Cellular IC₅₀ | Transport Selectivity | |
---|---|---|---|---|---|
2 | GARFTase, AICARFTase, SHMT2 | GARFTase: 2,200; SHMT2: 180 | KB: 7.19 nM | FRα > RFC (100-fold) | [4] |
5k | EGFR, STAT3, CDK2 | EGFR: 41; CDK2: 204 | MCF-7: 29 μM | Passive diffusion | [5] [9] |
9 | GARFTase, AICARFTase | GARFTase: 17; AICARFTase: 52 | CHO-FRα: 4.3 nM | FRα/β > PCFT (20-fold) | [4] |
The scaffold’s versatility enables "target shifting" by modifying peripheral groups: Hydrophobic tails (e.g., benzylpiperidine) enhance kinase inhibition, while glutamate moieties optimize antifolate activity [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0